

"calcium maleate vs calcium malate structural differences"

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Compound of Interest

Compound Name: *Calcium Maleate*

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An In-depth Technical Guide to the Structural Differences Between **Calcium Maleate** and Calcium Malate

Executive Summary

Calcium maleate and calcium malate are organic calcium salts derived from dicarboxylic acids. While their names are similar, their core structural differences, originating from the maleate and malate anions, lead to distinct physicochemical properties. This guide provides a detailed comparison of their molecular and crystal structures, supported by quantitative data and a review of the experimental protocols used for their characterization. The primary distinction lies in the carbon backbone of the anion: maleate is unsaturated (containing a carbon-carbon double bond) and planar, while malate is saturated and features a hydroxyl group, conferring chirality. These differences fundamentally influence their coordination with calcium, crystal packing, and hydration states.

Core Structural Differences: Maleate vs. Malate Anion

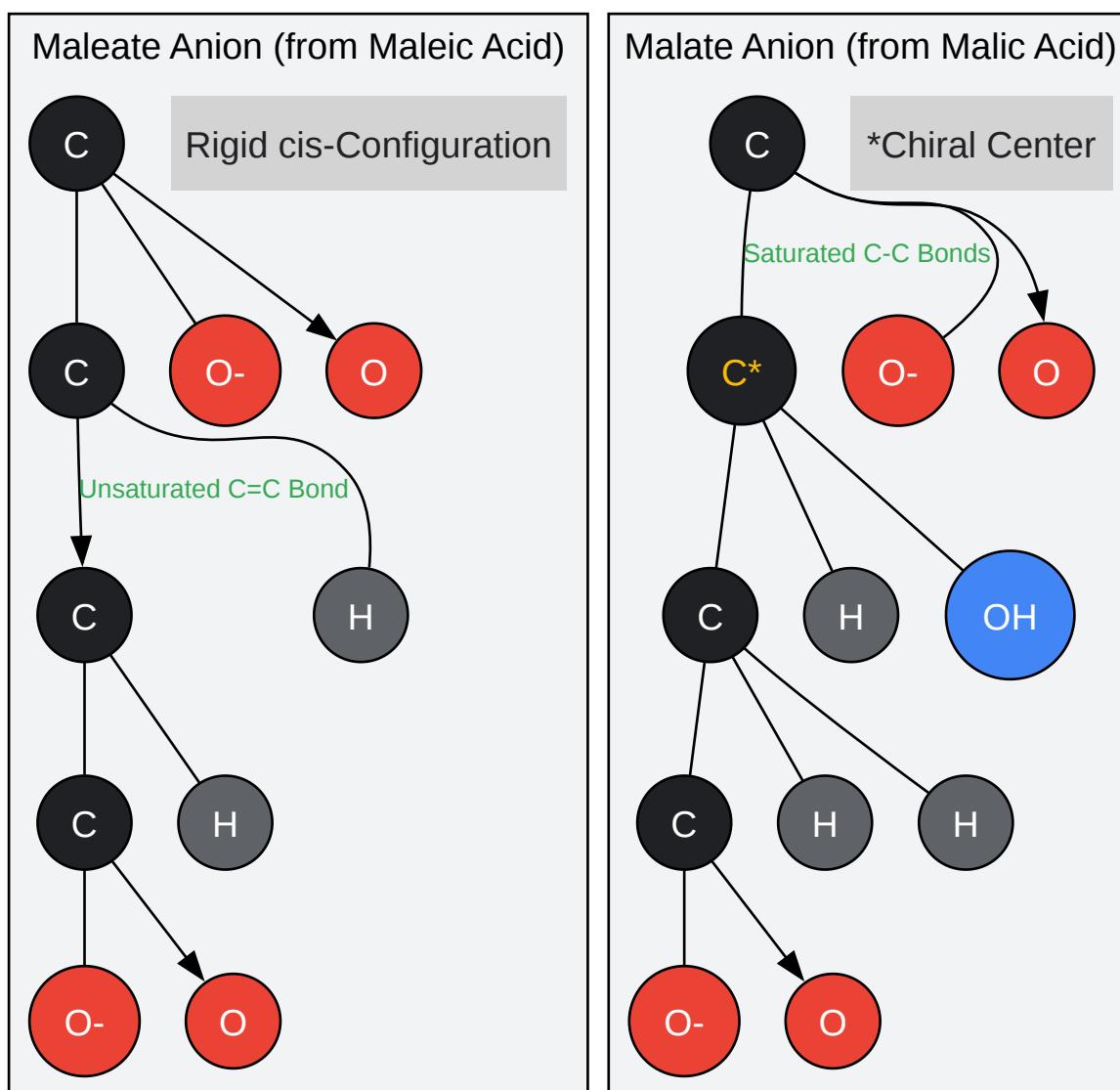
The fundamental difference between **calcium maleate** and calcium malate originates from the distinct structures of their corresponding anions: maleate and malate.

- Maleate Anion: Derived from maleic acid (cis-butenedioic acid), the maleate anion is an unsaturated dicarboxylic acid.^{[1][2]} Its structure is characterized by a carbon-carbon double

bond (C=C) in a cis configuration, which restricts rotation and results in a more rigid, planar geometry of the carbon backbone.[1]

- **Malate Anion: Derived from malic acid (2-hydroxybutanedioic acid), the malate anion is a saturated dicarboxylic acid.[1][2]** Its structure features a hydroxyl (-OH) group on the carbon atom adjacent to a carboxyl group. This carbon is a chiral center, meaning malate exists as two stereoisomers: L-malate and D-malate.[1][3] The L-isomer is the form that occurs naturally in biological systems.[4] The absence of a double bond in the carbon backbone allows for free rotation and greater conformational flexibility compared to maleate.

The following diagram illustrates the key structural distinctions between the two anions.



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Caption: Core structural differences between the maleate and malate anions.

Comparative Data Presentation

The structural variations between the anions directly impact the physicochemical and crystallographic properties of their respective calcium salts. The following tables summarize the key quantitative differences based on available X-ray diffraction data.

Table 1: General Physicochemical Properties

Property	Calcium Maleate	Calcium Malate
Chemical Formula	$\text{CaC}_4\text{H}_2\text{O}_4$ (Anhydrous)	$\text{C}_4\text{H}_4\text{CaO}_5$ (Anhydrous) [5] [6]
Molar Mass	154.14 g/mol (Anhydrous)	172.15 g/mol (Anhydrous) [6] [7]
Common Hydrates	Dihydrate ($\text{CaC}_4\text{H}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$) [8] [9]	Dihydrate, Trihydrate [8] [10]
Appearance	White crystalline powder	White powder or granular crystals [5] [11]
Solubility in Water	Data not widely available	Slightly soluble (~5 g/L at 25°C) [5] [6]

Table 2: Crystallographic Data

Property	Calcium Maleate Dihydrate	Calcium L-Malate Trihydrate
Crystal System	Orthorhombic[8][9]	Monoclinic[8]
Space Group	P2 ₁ 2 ₁ 2 ₁ [8][9]	P2 ₁ [8]
Unit Cell Parameters	$a = 8.54 \text{ \AA}$ $b = 10.83 \text{ \AA}$ $c = 6.84 \text{ \AA}$ [8][9]	$a = 6.6460 \text{ \AA}$ $b = 8.3795 \text{ \AA}$ $c = 8.2707 \text{ \AA}$ $\beta = 112.640^\circ$ [8]
Ca ²⁺ Coordination No.	8[9]	7[8]
Calculated Density	Not specified	1.767 g/cm ³ [8]
Anion Conformation	Non-planar, with carboxyl groups rotated out of the carbon plane.[9]	Flexible, coordinated with Ca ²⁺ .

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional atomic arrangement in **calcium maleate** and calcium malate relies heavily on single-crystal X-ray diffraction (XRD).

Synthesis and Crystal Growth

A prerequisite for single-crystal XRD is the growth of high-quality single crystals. A typical synthesis protocol involves:

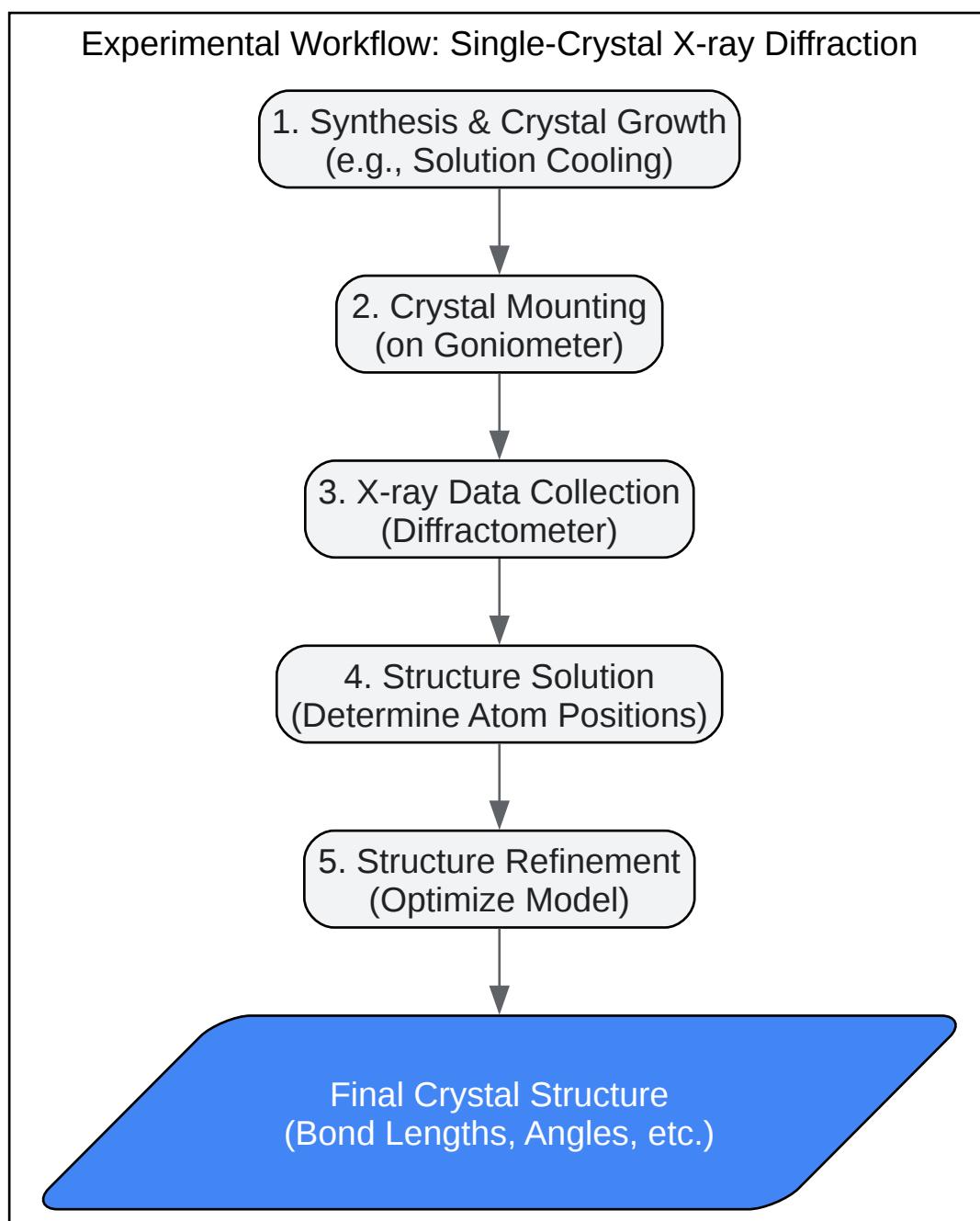
- Reaction: A calcium salt, such as calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂), is reacted with an aqueous solution of the corresponding organic acid (maleic acid or malic acid).[12][13]
- Precipitation: The resulting calcium salt (maleate or malate) precipitates from the solution.
- Crystallization: Single crystals suitable for diffraction are often grown by slowly cooling a saturated aqueous solution of the synthesized salt.[10] For some compounds, gel-aided solution growth can be used to control nucleation and obtain larger crystals.[14]

Single-Crystal X-ray Diffraction Workflow

The workflow to determine the crystal structure from a suitable single crystal is as follows:

- Crystal Mounting: A small, defect-free single crystal is mounted on a goniometer head at the center of an X-ray diffractometer.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. A detector records the position and intensity of thousands of these diffracted reflections.
- Structure Solution: The collected data is processed to determine the unit cell dimensions and space group.^{[8][9]} The positions of the atoms within the unit cell are then determined using computational methods to solve the "phase problem." For salts with a heavy atom like calcium, the heavy-atom method can be employed.^[9]
- Structure Refinement: The initial atomic model is refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the model. This process yields precise information on bond lengths, bond angles, and atomic coordinates.

The following diagram illustrates the generalized workflow for determining crystal structures.



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Caption: Generalized workflow for crystal structure determination via XRD.

Conclusion

The structural differences between **calcium maleate** and calcium malate are significant and are dictated by the intrinsic properties of the maleate and malate anions. **Calcium maleate** is

the salt of a rigid, unsaturated cis-dicarboxylic acid, leading to an orthorhombic crystal structure where the calcium ion has a coordination number of eight in its dihydrate form. In contrast, calcium malate is the salt of a flexible, saturated, chiral hydroxy-dicarboxylic acid, which crystallizes in the monoclinic system with a seven-coordinate calcium ion in its trihydrate form. These fundamental distinctions in saturation, stereochemistry, and conformational flexibility at the molecular level manifest in different crystal packing, coordination environments, and hydration preferences, which are critical considerations in pharmaceutical development and material science.

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